molecular formula C16H12ClFN2O B12840495 4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- CAS No. 69123-67-7

4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl-

Cat. No.: B12840495
CAS No.: 69123-67-7
M. Wt: 302.73 g/mol
InChI Key: FOIWLRLDLPGAKI-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 3-(4-chloro-o-tolyl)-2-fluoromethyl-4(3H)-quinazolinone features a 4-chloro-o-tolyl group at position 3 and a fluoromethyl group at position 2. These substituents influence its physicochemical properties, reactivity, and biological activity. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability, while the chloro-tolyl group contributes to lipophilicity and target binding .

Properties

CAS No.

69123-67-7

Molecular Formula

C16H12ClFN2O

Molecular Weight

302.73 g/mol

IUPAC Name

3-(4-chloro-2-methylphenyl)-2-(fluoromethyl)quinazolin-4-one

InChI

InChI=1S/C16H12ClFN2O/c1-10-8-11(17)6-7-14(10)20-15(9-18)19-13-5-3-2-4-12(13)16(20)21/h2-8H,9H2,1H3

InChI Key

FOIWLRLDLPGAKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

Biological Activities

4(3H)-Quinazolinone derivatives exhibit a range of biological activities, making them valuable in pharmaceutical research. Key applications include:

  • Antimicrobial Activity : Several studies have demonstrated that quinazolinone derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from this scaffold have shown effectiveness against various strains of bacteria and fungi, indicating potential for development as antimicrobial agents .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. Specific studies indicate that certain 4(3H)-quinazolinones can inhibit inflammation in animal models, suggesting their utility in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .
  • Antitumor Activity : The compound has shown promise as an antitumor agent. Research indicates that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. This highlights the potential of these compounds in cancer therapy .
  • Neurological Applications : Some quinazolinone derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. These findings suggest a role in modulating neurotransmitter levels .

Case Studies

  • Antimicrobial Evaluation : A study assessing the antimicrobial activity of various 4(3H)-quinazolinone derivatives found that specific compounds displayed low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis and other pathogens, indicating strong antibacterial properties .
  • Anti-inflammatory Research : In vivo studies involving a series of synthesized 4(3H)-quinazolinones demonstrated significant reductions in edema in experimental models, supporting their development as anti-inflammatory drugs .
  • Antitumor Efficacy : A derivative was tested against a panel of tumor cell lines and exhibited notable growth inhibition, particularly against epidermoid carcinoma cells, suggesting its potential as a lead compound for cancer treatment .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 3-(3-Chloro-o-tolyl)-2-methyl-4(3H)-quinazolinone (): Replacing the fluoromethyl group with methyl increases logP (3.656 vs. ~3.0–3.5 for fluoromethyl derivatives), reducing polarity. Lower water solubility (log10WS = -5.75) compared to fluorinated analogues due to reduced hydrogen bonding capacity .
  • 3-(4-Fluorophenyl)-2-methyl-4(3H)-quinazolinone (): The para-fluorophenyl group enhances electronic effects but reduces steric bulk compared to o-tolyl substituents. Fluorine at the phenyl ring may improve pharmacokinetics via reduced oxidative metabolism .

Antifungal Activity

  • UR-9825 (): A 7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one exhibits potent antifungal activity (IC50 < 0.1 µg/mL against Candida spp.). The chloro and triazole groups are critical for binding to fungal CYP51. The fluoromethyl group in the target compound may offer similar advantages in membrane permeability .

Anti-inflammatory and COX-2 Inhibition

  • 3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one (): Sulfonamide substituents at the para position yield COX-2 inhibition (47.1% at 20 µM). The fluoromethyl group in the target compound could enhance selectivity via hydrophobic interactions with COX-2’s active site .

Antioxidant Activity

  • Phenolic Quinazolinones (): Derivatives like 5h and 5k show radical scavenging activity (ABTS+, DPPH assays) surpassing reference antioxidants. Fluoromethyl groups may reduce redox activity compared to phenolic -OH but improve stability .

Pharmacokinetic and Toxicity Profiles

  • logP and Solubility : The fluoromethyl group in the target compound likely reduces logP compared to methyl analogues (e.g., ’s logP = 3.656), enhancing aqueous solubility and absorption.
  • Half-Life : ’s UR-9825 has species-dependent half-lives (1–9 hours), influenced by chloro and triazole substituents. Fluoromethyl may extend half-life via resistance to CYP450 metabolism .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituents (Position) logP Bioactivity Highlight Reference
Target Compound 3-(4-Cl-o-tolyl), 2-FCH2 ~3.2 Under investigation
3-(3-Cl-o-tolyl)-2-Me 3-(3-Cl-o-tolyl), 2-Me 3.656 N/A
UR-9825 7-Cl, 3-triazole ~4.0 Antifungal (IC50 < 0.1 µg/mL)
3-(4-F-phenyl)-2-Me 3-(4-F-phenyl), 2-Me ~2.8 Improved PK profile

Biological Activity

4(3H)-Quinazolinone derivatives are an important class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the specific compound 4(3H)-quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- , examining its synthesis, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H13ClN2O
  • Molecular Weight : 284.75 g/mol
  • IUPAC Name : 3-(4-chloro-o-tolyl)-2-fluoromethyl-4(3H)-quinazolinone
  • CAS Registry Number : 1915-78-2

Synthesis

The synthesis of 4(3H)-quinazolinone derivatives typically involves cyclization reactions starting from anthranilic acid derivatives and various substituted benzyl halides. The specific synthetic route for the target compound includes:

  • Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives with formamide.
  • Introduction of the 4-Chloro-o-Tolyl Group : Via nucleophilic substitution using 4-chloro-o-tolyl chloride.
  • Fluoromethyl Group Addition : Achieved through a fluoromethylation reaction using suitable reagents.

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies indicate that compounds with similar structures can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) by targeting penicillin-binding proteins (PBPs) .

Anticancer Effects

Several quinazolinone derivatives have shown promising anticancer activity. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation .

Anti-inflammatory Properties

Some studies suggest that quinazolinones can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

The biological activity of 4(3H)-quinazolinone is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Quinazolinones may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : These compounds can act on specific receptors to alter cellular signaling pathways, leading to apoptosis or reduced inflammation.

Case Studies and Research Findings

Study ReferenceFindings
Quinazolinone derivatives exhibited antiproliferative activity against various tumor types, with IC50 values indicating effective growth inhibition in NSCLC cell lines.
A derivative demonstrated synergy with piperacillin-tazobactam against MRSA, highlighting its potential in combination therapies.
Structural modifications in quinazolinones led to enhanced anti-inflammatory effects and improved pharmacokinetic profiles.

Q & A

Q. What are the established synthetic routes for 3-substituted-4(3H)-quinazolinones, and how do reaction conditions influence product formation?

Methodological Answer: 3-Substituted-4(3H)-quinazolinones are typically synthesized via cyclocondensation of anthranilic acid derivatives with amines or via alkylation/acylation of the parent quinazolinone scaffold. For example:

  • Alkylation : Refluxing 4-quinazolinone with ethyl chloroacetate in dry acetone with K₂CO₃ yields 3-(ethoxycarbonylmethyl)-4-quinazolinone (86% yield) .
  • Solvent-free synthesis : Reacting methyl N-acetyl anthranilate with amines and P₂O₅ at 180°C produces 4(3H)-quinazolinones, with temperature adjustments (e.g., 250°C) favoring 4-quinazolinamines .
    Key Variables : Solvent polarity, base selection (e.g., K₂CO₃ vs. NaH), and temperature critically affect regioselectivity (N- vs. O-alkylation) and yield.

Q. What spectroscopic and crystallographic techniques are used to characterize 4(3H)-quinazolinone derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves planar bicyclic quinazoline systems and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing). For example, dihedral angles between quinazoline and aryl rings (81.18°) and hydrogen-bonded chains along the b-axis were observed in a kinase inhibitor intermediate .
  • Spectroscopy :
    • IR : Absorptions at 1672–1791 cm⁻¹ confirm C=O groups; absence of these peaks indicates O-alkylation (e.g., allylic substitution) .
    • ¹H-NMR : Chemical shifts for methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) verify substitution patterns .

Q. What biological activities are commonly screened for 4(3H)-quinazolinone derivatives in early-stage research?

Methodological Answer: Initial screenings prioritize:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) .
  • Enzyme inhibition : Kinase or PARP inhibition assays using fluorescence-based or radiometric methods .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can synthetic routes be optimized to introduce fluoromethyl and chloro-aryl substituents with high regioselectivity?

Methodological Answer:

  • Fluoromethylation : Use of fluoromethyl iodide under phase-transfer conditions (e.g., TBAB catalyst in CH₃CN/H₂O) to minimize side reactions.
  • Chloro-aryl coupling : Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ and 4-chloro-o-tolylboronic acid at 80°C in THF/H₂O .
    Challenge : Steric hindrance from the 2-fluoromethyl group may reduce coupling efficiency. Pre-functionalization of the quinazolinone core before introducing bulky substituents is recommended .

Q. How should researchers address contradictions in reported biological activity data for structurally similar derivatives?

Methodological Answer:

  • Data triangulation : Compare results across multiple assays (e.g., MIC vs. time-kill curves for antimicrobial activity) .
  • Structural nuances : Subtle differences (e.g., 3-(4-chloro-o-tolyl) vs. 3-(2-chlorophenyl)) can drastically alter hydrophobicity and target binding. Molecular docking studies (e.g., AutoDock Vina) help rationalize discrepancies .
  • Tautomerism : 4(3H)-quinazolinones exhibit keto-enol tautomerism, which may affect reactivity and bioactivity. Stabilize tautomers via methylation (e.g., 3-OCH₃ derivatives) for consistent results .

Q. What mechanistic insights exist for the anticancer activity of 3-(4-chloro-o-tolyl)-2-fluoromethyl-4(3H)-quinazolinone?

Methodological Answer:

  • Kinase inhibition : Crystallographic data shows the chloro-aryl group occupies hydrophobic pockets in kinase active sites, while the fluoromethyl moiety enhances membrane permeability .
  • Apoptosis induction : Western blotting reveals upregulation of pro-apoptotic markers (e.g., Bax, caspase-3) and downregulation of Bcl-2 in treated cells .
    Limitation : Off-target effects on non-cancerous cells require validation via selectivity indices (e.g., IC₅₀ ratios for cancer vs. normal fibroblasts).

Q. How can researchers mitigate toxicity concerns during in vivo studies of 4(3H)-quinazolinone derivatives?

Methodological Answer:

  • Acute toxicity profiling : Intraperitoneal LD₅₀ in mice (>800 mg/kg) suggests moderate toxicity, but chronic exposure risks (e.g., hepatotoxicity) require 28-day repeated-dose studies .
  • Prodrug strategies : Mask polar groups (e.g., esterification of hydroxyls) to improve pharmacokinetics and reduce renal toxicity .
  • Metabolite identification : LC-MS/MS analysis of plasma/tissue samples identifies reactive metabolites (e.g., epoxide intermediates) for structural refinement .

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